molecular formula C17H14BrNO4 B2728246 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 258264-67-4

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2728246
CAS RN: 258264-67-4
M. Wt: 376.206
InChI Key: LUZKTAQYDAYQDL-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic derivative of the natural product staurosporine and has been found to exhibit potent biological activity.

Scientific Research Applications

Chemical Reactions and Transformations

The compound has been studied in the context of chemical reactions, particularly in the formation of thiazoles and indol-2-ones. Kammel et al. (2015) explored its reactions under mildly basic conditions, resulting in unexpected products like Eschenmoser coupling reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Furthermore, Kammel et al. (2017) investigated its reaction with substituted aromatic thioamides, leading to the formation of various thiazoles and indol-2-ones, demonstrating its potential in synthetic organic chemistry (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

Kinase Inhibition and Potential Therapeutic Applications

The compound's derivatives have been identified as potent TrkA kinase inhibitors, as discussed by Wood et al. (2004). These findings indicate potential applications in therapeutic areas, particularly targeting kinase-related pathways (Wood, Kuyper, Petrov, Hunter, Harris, & Lackey, 2004).

Antioxidant Properties

Research on bromophenol derivatives, which are structurally related to this compound, suggests potential antioxidant properties. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to standard antioxidants (Li, Li, Gloer, & Wang, 2011). This opens up avenues for further research into the antioxidant potential of similar compounds.

Synthesis and Structural Studies

The compound has been a subject of interest in synthetic chemistry and structural studies. Zhu and Qiu (2011) synthesized Schiff bases using a related compound, demonstrating its versatility in forming structurally diverse molecules (Zhu & Qiu, 2011). Maru (2016) conducted a microwave-assisted synthesis of related compounds, highlighting a green approach to their preparation (Maru, 2016).

Mechanism of Action

properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKTAQYDAYQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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